molecular formula C17H19Cl2N3O3 B5691061 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol

1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol

Cat. No. B5691061
M. Wt: 384.3 g/mol
InChI Key: JKYWVDGEXOLOLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol, also known as DIMP, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DIMP is a synthetic compound that is derived from the combination of two different chemical compounds, 2,4-dichlorophenoxyacetic acid and histamine.

Mechanism of Action

The mechanism of action of 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been shown to activate the histamine H2 receptor, which is involved in the regulation of various physiological processes, including gastric acid secretion, cardiovascular function, and immune response. 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has also been shown to inhibit the activity of certain enzymes involved in the metabolism of histamine, which may contribute to its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been shown to have a number of biochemical and physiological effects in the body. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which may contribute to its neuroprotective effects. 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has also been shown to reduce the levels of certain inflammatory cytokines in the body, which may contribute to its anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol in lab experiments is its high potency and selectivity. 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been shown to have a high affinity for the histamine H2 receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol in lab experiments is its relatively short half-life, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol. One area of interest is the development of new therapeutic applications for 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol, particularly in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and neuroprotective effects of 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol, which may lead to the development of new drugs with similar properties. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol, which may help to optimize its therapeutic potential.

Synthesis Methods

The synthesis of 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol involves the reaction of 2,4-dichlorophenoxyacetic acid with histamine in the presence of a suitable solvent and a catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol by further chemical reactions.

Scientific Research Applications

1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been shown to exhibit anti-cancer properties by inhibiting the growth and proliferation of cancer cells. It has also been shown to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation. In addition, 1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol has been found to have neuroprotective properties and may be useful in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-[4-hydroxy-4-(imidazol-1-ylmethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O3/c18-13-1-2-15(14(19)9-13)25-10-16(23)22-6-3-17(24,4-7-22)11-21-8-5-20-12-21/h1-2,5,8-9,12,24H,3-4,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYWVDGEXOLOLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CN2C=CN=C2)O)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-dichlorophenoxy)acetyl]-4-(1H-imidazol-1-ylmethyl)-4-piperidinol

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